6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes bromophenyl and chlorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps, typically starting with the preparation of the chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core. This core can be synthesized through condensation reactions, multicomponent reactions, or oxidative coupling .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents are commonly used for substitution reactions to introduce or replace functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds to 6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include:
- 4-(4-(4-bromophenyl)-5-((4-tert-butylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- 4-bromobenzyl 4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of bromophenyl and chlorophenyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C24H16BrClN4O |
---|---|
Molecular Weight |
491.8 g/mol |
IUPAC Name |
9-(4-bromophenyl)-11-(4-chlorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C24H16BrClN4O/c25-16-9-5-15(6-10-16)23-20-21(18-3-1-2-4-19(18)31-23)29-24-27-13-28-30(24)22(20)14-7-11-17(26)12-8-14/h1-13,22-23H,(H,27,28,29) |
InChI Key |
XXUDUUOHTHFDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)Cl)C(O2)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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